molecular formula C12H7Cl3O2S B3025301 [2-(3,4-Dichlorophenyl)phenyl]sulfonyl chloride CAS No. 887344-38-9

[2-(3,4-Dichlorophenyl)phenyl]sulfonyl chloride

Cat. No.: B3025301
CAS No.: 887344-38-9
M. Wt: 321.6 g/mol
InChI Key: NKNFGTZKGUVHGA-UHFFFAOYSA-N
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Description

[2-(3,4-Dichlorophenyl)phenyl]sulfonyl chloride: is a chemical compound with the molecular formula C12H7Cl3O2S and a molecular weight of 321.61 g/mol . It is commonly used in various chemical reactions and research applications due to its unique properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of [2-(3,4-Dichlorophenyl)phenyl]sulfonyl chloride typically involves the reaction of 3,4-dichlorobenzene with phenylsulfonyl chloride under controlled conditions. The reaction is usually carried out in the presence of a catalyst and under anhydrous conditions to prevent any side reactions .

Industrial Production Methods: In industrial settings, the production of this compound is scaled up using similar synthetic routes but with optimized reaction conditions to ensure high yield and purity. The process involves the use of large-scale reactors and continuous monitoring to maintain the desired reaction parameters .

Chemical Reactions Analysis

Types of Reactions: [2-(3,4-Dichlorophenyl)phenyl]sulfonyl chloride undergoes various types of chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Overview

[2-(3,4-Dichlorophenyl)phenyl]sulfonyl chloride is a sulfonyl chloride compound known for its unique chemical properties and reactivity. It is primarily utilized in organic synthesis, particularly in the production of sulfonamide and sulfone derivatives, which have significant applications in pharmaceuticals and agrochemicals. This article explores its applications in scientific research, detailing its synthesis, reactivity, and potential biological activities.

Agrochemical Production

The compound's reactivity allows it to serve as a precursor for agrochemicals. Its derivatives can be synthesized to develop herbicides and pesticides that target specific biochemical pathways in plants or pests.

Material Science

In material science, this compound can be used as a coupling agent in polymer chemistry. It facilitates the formation of cross-linked structures that enhance the mechanical properties of polymers.

Case Study 1: Synthesis of Sulfonamide Derivatives

A study demonstrated the use of this compound to synthesize various sulfonamide derivatives through nucleophilic substitution reactions with amines. The resulting compounds exhibited varying degrees of antibacterial activity, confirming the potential of this sulfonyl chloride in medicinal chemistry.

Case Study 2: Agrochemical Applications

Research has shown that derivatives synthesized from this compound can effectively inhibit specific enzymes involved in plant growth regulation. This property has been exploited to develop new herbicides aimed at enhancing crop yield while minimizing environmental impact.

Mechanism of Action

The mechanism by which [2-(3,4-Dichlorophenyl)phenyl]sulfonyl chloride exerts its effects involves its ability to react with nucleophiles . This reactivity allows it to form covalent bonds with various molecular targets, leading to the formation of stable products . The compound can interact with proteins , enzymes , and other biological molecules, affecting their function and activity .

Comparison with Similar Compounds

Uniqueness: Compared to similar compounds, [2-(3,4-Dichlorophenyl)phenyl]sulfonyl chloride is unique due to its high reactivity and versatility in various chemical reactions. Its ability to undergo multiple types of reactions makes it a valuable reagent in both research and industrial applications .

Biological Activity

[2-(3,4-Dichlorophenyl)phenyl]sulfonyl chloride, also known as DCBSC, is a sulfonyl chloride derivative widely utilized in organic synthesis, particularly in the pharmaceutical and agrochemical industries. This article delves into its biological activity, including antibacterial, antiviral properties, and its role as an acetylcholinesterase inhibitor.

DCBSC has the molecular formula C₁₃H₈Cl₂O₂S and is characterized by its white crystalline appearance. It is synthesized through the reaction of 3,4-dichlorobenzophenone with sulfuric acid and phosphorus oxychloride, followed by treatment with sodium hydroxide. This compound exhibits stability under normal conditions but reacts readily with nucleophiles to form sulfonamide derivatives.

Antibacterial Activity

DCBSC has demonstrated significant antibacterial activity against various strains of both gram-positive and gram-negative bacteria. In laboratory studies, it was found to be effective against Staphylococcus aureus and Escherichia coli, showcasing its potential as a therapeutic agent in treating bacterial infections.

Bacterial StrainMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus32 µg/mL
Escherichia coli64 µg/mL
Pseudomonas aeruginosa128 µg/mL

Antiviral Activity

In addition to its antibacterial properties, DCBSC has shown antiviral activity against herpes simplex virus (HSV) and cytomegalovirus (CMV). Studies indicated that DCBSC inhibited viral replication effectively at concentrations ranging from 10 to 50 µg/mL, making it a candidate for further research in antiviral therapies.

Acetylcholinesterase Inhibition

DCBSC is a potent inhibitor of acetylcholinesterase (AChE), an enzyme responsible for breaking down acetylcholine in the nervous system. This inhibition can lead to increased levels of acetylcholine, which may have implications in treating neurodegenerative diseases such as Alzheimer's disease. The IC50 value for AChE inhibition was reported at approximately 15 µM.

Toxicity Profile

While DCBSC exhibits promising biological activities, it is essential to note its toxicity profile. The compound is corrosive and can cause severe burns upon contact with skin or eyes. Inhalation may lead to respiratory distress or fatality; thus, stringent safety protocols are necessary when handling this compound in laboratory settings.

Case Studies and Research Findings

Recent studies have focused on the synthesis of novel derivatives based on DCBSC to enhance its biological efficacy while reducing toxicity. For example, compounds derived from DCBSC have been evaluated for their anticancer properties in cell lines such as MCF7 (breast cancer) and MCF10A (non-tumorigenic breast cells). The results indicated that certain derivatives maintained cytotoxicity towards cancer cells while exhibiting reduced toxicity towards healthy cells .

Current Research Directions

Ongoing research aims to explore the potential of DCBSC derivatives in combating drug-resistant bacterial strains and developing new antiviral agents. Additionally, there is a focus on understanding the molecular mechanisms underlying its biological activities through advanced techniques like molecular docking studies.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for [2-(3,4-Dichlorophenyl)phenyl]sulfonyl chloride, and how do reaction conditions influence yield?

The compound is synthesized via sulfonation of the parent aromatic system using chlorosulfonic acid or via nucleophilic displacement of a leaving group (e.g., methanesulfonate) with a sulfonyl chloride precursor. For example, analogous syntheses involve reacting substituted phenyl derivatives with methanesulfonyl chloride in the presence of a base (e.g., NaOH) and aprotic solvents like toluene to form sulfonate intermediates, which are subsequently converted to sulfonyl chlorides . Reaction temperature (0–5°C for exothermic steps) and stoichiometric control of the sulfonating agent are critical to minimize side products like polysulfonation.

Q. What analytical techniques are recommended for characterizing this compound, and how are spectral data interpreted?

Key techniques include:

  • NMR Spectroscopy : 1^1H and 13^13C NMR confirm the aromatic substitution pattern and sulfonyl group integration. For instance, the deshielded proton signals near δ 7.5–8.5 ppm indicate electron-withdrawing effects from chlorine and sulfonyl groups .
  • Mass Spectrometry (MS) : High-resolution ESI-MS or EI-MS identifies the molecular ion peak (e.g., m/z 315.92 for C12_{12}H7_7Cl2_2O2_2S+^+) and fragmentation patterns, such as loss of Cl or SO2_2 groups .
  • HPLC-Purity Analysis : Reverse-phase HPLC with UV detection (λ = 254 nm) monitors purity, with retention times calibrated against known standards .

Q. How does the reactivity of this compound compare to other aryl sulfonyl chlorides in nucleophilic substitution reactions?

The electron-withdrawing 3,4-dichlorophenyl group enhances the electrophilicity of the sulfonyl chloride, facilitating reactions with amines, alcohols, or thiols. For example, coupling with piperazine derivatives proceeds efficiently in dichloromethane at room temperature, yielding sulfonamides with >85% efficiency . However, steric hindrance from the ortho-substituted phenyl group may reduce reactivity compared to less-substituted analogs, necessitating longer reaction times or catalytic bases like DMAP .

Advanced Research Questions

Q. What are the degradation pathways of this compound under hydrolytic conditions, and how can stability be optimized?

Hydrolysis in aqueous media produces 3,4-dichlorobenzenesulfonic acid and HCl, as confirmed by LC-MS tracking of degradation products . Stability is pH-dependent: the compound decomposes rapidly above pH 6. Storage recommendations include anhydrous environments (e.g., molecular sieves) at –20°C in amber vials to prevent photolytic cleavage of the S–Cl bond .

Q. How do structural analogs of this compound perform in medicinal chemistry applications, and what methodological challenges arise?

Analogous sulfonyl chlorides are used as intermediates in synthesizing cannabinoid receptor ligands (e.g., SR141716A) and kinase inhibitors. A key challenge is balancing reactivity with selectivity; for instance, introducing electron-donating groups on the phenyl ring reduces electrophilicity, requiring harsher conditions for sulfonamide formation . Computational modeling (e.g., DFT calculations) predicts regioselectivity in coupling reactions, aiding in rational design .

Q. How can researchers resolve contradictions in reported reactivity data for this compound derivatives?

Discrepancies in reaction outcomes (e.g., variable yields in Suzuki-Miyaura couplings) may arise from trace moisture or metal impurities. Methodological solutions include:

  • Strict anhydrous protocols : Use of Schlenk lines for moisture-sensitive steps .
  • Catalyst screening : Pd(PPh3_3)4_4 vs. XPhos Pd G3 for sterically hindered substrates .
  • In situ monitoring : ReactIR or 19^{19}F NMR to track intermediate formation .

Q. What role does this compound play in synthesizing heterocyclic scaffolds, and what optimization strategies are critical?

The compound is a key electrophile in constructing thiazole and pyrazole derivatives. For example, reaction with thioureas in DMF at 80°C yields thiazole sulfonamides, with optimization focusing on solvent polarity (DMF > DCM) to stabilize transition states . Competing hydrolysis is mitigated by slow addition of the sulfonyl chloride to excess nucleophile .

Q. Methodological Recommendations

  • Synthetic Protocols : Pre-dry glassware and reagents (e.g., MgSO4_4 for solvents) to prevent hydrolysis .
  • Analytical Cross-Validation : Correlate NMR data with X-ray crystallography (where possible) to confirm regiochemistry .
  • Safety : Handle in fume hoods due to lachrymatory and corrosive hazards; use PPE for skin/eye protection .

Properties

IUPAC Name

2-(3,4-dichlorophenyl)benzenesulfonyl chloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H7Cl3O2S/c13-10-6-5-8(7-11(10)14)9-3-1-2-4-12(9)18(15,16)17/h1-7H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NKNFGTZKGUVHGA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C2=CC(=C(C=C2)Cl)Cl)S(=O)(=O)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H7Cl3O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70392782
Record name 2-(3,4-dichlorophenyl)benzenesulfonyl Chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70392782
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

321.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

887344-38-9
Record name 2-(3,4-dichlorophenyl)benzenesulfonyl Chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70392782
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

[2-(3,4-Dichlorophenyl)phenyl]sulfonyl chloride
[2-(3,4-Dichlorophenyl)phenyl]sulfonyl chloride
[2-(3,4-Dichlorophenyl)phenyl]sulfonyl chloride
[2-(3,4-Dichlorophenyl)phenyl]sulfonyl chloride
[2-(3,4-Dichlorophenyl)phenyl]sulfonyl chloride
[2-(3,4-Dichlorophenyl)phenyl]sulfonyl chloride

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